molecular formula C9H9NO2 B1404200 3-Cyclopropylpicolinic acid CAS No. 878805-23-3

3-Cyclopropylpicolinic acid

Cat. No. B1404200
M. Wt: 163.17 g/mol
InChI Key: LRHWMCDZEISUCQ-UHFFFAOYSA-N
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Description

3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan .


Synthesis Analysis

The synthesis of 3-Cyclopropylpicolinic acid involves enzymatic shunting of an aminocarboxysemialdehyde intermediate . More details about its synthesis can be found in the referenced documents .


Molecular Structure Analysis

The molecular weight of 3-Cyclopropylpicolinic acid is 163.18 . Its IUPAC name is 3-cyclopropyl-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-Cyclopropylpicolinic acid is stored in a refrigerator . It has a molecular weight of 163.18 . More details about its physical and chemical properties can be found in the referenced documents .

Scientific Research Applications

Chemical Functionalization and Synthesis

  • C-H Functionalization of Cyclopropanes: A palladium-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes has been efficiently achieved, demonstrating the utility of cyclopropylpicolinamides in complex chemical synthesis (Roman & Charette, 2013).
  • Synthesis of Functionalized Spiroindolines: Cyclopropyl spiroindolines, which could potentially include 3-cyclopropylpicolinic acid derivatives, have been synthesized using palladium(0)-catalyzed C-H functionalization, highlighting the role of cyclopropyl compounds in the creation of complex molecular structures (Saget, Perez, & Cramer, 2013).

Biological and Pharmacological Studies

  • DNA Interactions and Antimicrobial Activities: Pyridine-2-carboxylic acid derivatives, closely related to 3-cyclopropylpicolinic acid, have been studied for their interactions with DNA and demonstrated notable antimicrobial activities against various bacteria, suggesting potential biological applications of similar compounds (Tamer et al., 2018).
  • Structural Studies of Related Compounds: Structural analyses of compounds like 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, which share structural similarities with 3-cyclopropylpicolinic acid, have been conducted to understand their potential in synthesizing biologically active compounds (Shetty et al., 2016).

Material Science and Spectroscopy

  • Mass Spectrometry Applications: 3-Aminopicolinic acid, a derivative of picolinic acid, has been used as a matrix for laser desorption mass spectrometry of biopolymers, demonstrating the potential utility of similar compounds in analytical chemistry (Taranenko et al., 1994).

Metabolic and Enzymatic Studies

  • Activation of Phosphoenolpyruvate Carboxykinase: 3-Aminopicolinate, another derivative of picolinic acid, has been shown to activate phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis, indicating the potential metabolic significance of similar compounds (MacDonald & Lardy, 1978).

Organic Chemistry and Catalysis

  • Cyclopropanation Processes: Research on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a compound related to 3-cyclopropylpicolinic acid, showed remarkable cyclopropanation processes, indicating the role of cyclopropyl groups in organic synthesis (Szakonyi et al., 2002).
  • Synthesis of Azetidines and Tetrahydroquinolines: Lewis acid-mediated reactions involving cyclopropane compounds have led to the synthesis of azetidines and tetrahydroquinolines, highlighting the versatility of cyclopropyl compounds in synthesizing complex molecules (Han et al., 2016).

Safety And Hazards

The safety information for 3-Cyclopropylpicolinic acid includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWMCDZEISUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738795
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpicolinic acid

CAS RN

878805-23-3
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-cyclopropylpyridine-2-carboxylate (80 mg, 0.45 mmol) in THF (2 ml) and water (2 ml) was added lithium hydroxide (55 mg, 1.36 mmol) and the reaction mixture was refluxed for 2 hours. The reaction was then acidified to pH 2 using 1M HCl (aq) and extracted with DCM (3×50 ml). The combined organics were washed with water (30 ml), brine (30 ml), dried over sodium sulfate and concentrated in vacuo to afford the title compound.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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